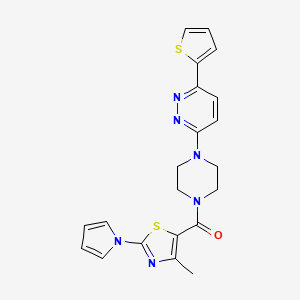

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a structurally complex molecule featuring a thiazole core substituted with a methyl group and a pyrrole ring at positions 4 and 2, respectively. This thiazole moiety is connected via a methanone bridge to a piperazine ring, which is further linked to a pyridazine-thiophene system.

Properties

IUPAC Name |

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6OS2/c1-15-19(30-21(22-15)27-8-2-3-9-27)20(28)26-12-10-25(11-13-26)18-7-6-16(23-24-18)17-5-4-14-29-17/h2-9,14H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPINNANMJHPBAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(6-(thiophen-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone , with the CAS number 1203308-97-7, is a complex organic molecule characterized by its unique structural features, including thiazole and pyrrole rings. These structural motifs are often associated with diverse biological activities, making this compound a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 436.6 g/mol. The presence of multiple heterocycles enhances its potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 436.6 g/mol |

| CAS Number | 1203308-97-7 |

Antimicrobial Activity

Research indicates that compounds with thiazole and pyrrole structures often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives typically range between 3.12 to 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

Studies have demonstrated that thiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For example, certain derivatives have been evaluated for their ability to inhibit specific cancer cell lines, showing IC50 values in the low micromolar range (e.g., IC50 = 0.24 ± 0.06 μM for PDE3A inhibition) . This suggests potential applications in cancer therapy.

Neuroprotective Effects

Compounds containing piperidine rings are often investigated for neuroprotective effects, particularly in models of neurodegenerative diseases. The structural complexity of this compound may enhance its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

The biological activity of this compound is hypothesized to arise from its ability to interact with various enzymes and receptors involved in critical biological pathways:

- Enzyme Inhibition : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a role in cellular signaling pathways.

- Cellular Interaction : The presence of multiple heterocycles may allow for diverse interactions with cellular targets, enhancing the compound's efficacy .

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of related compounds:

- Cardiotonic Activity : A series of thiazole derivatives were designed and tested for their cardiotonic effects, revealing significant inhibition of PDE3A, which is crucial for cardiac function .

- Antibacterial Studies : A comparative study showed that thiazole derivatives exhibited more potent antibacterial activity than traditional antibiotics, emphasizing their potential as lead compounds for drug development .

- Neuroprotective Research : Investigations into the neuroprotective properties of similar compounds have indicated promising results in preventing neuronal cell death in vitro, suggesting possible therapeutic applications in neurodegenerative disorders .

Scientific Research Applications

Antimicrobial Activity

Compounds similar to this one have shown significant antimicrobial properties . Thiazole and oxadiazole derivatives are known for their antibacterial and antifungal effects. Studies indicate that derivatives of this compound may inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Research has demonstrated that certain derivatives exhibit anticancer activity , particularly in inhibiting cancer cell proliferation. Mechanisms include inducing apoptosis and disrupting cell cycle progression. For instance, compounds containing similar structural motifs have been tested against various cancer cell lines, showing promising results in vitro .

Neuroprotective Effects

The presence of the piperazine ring suggests potential neuroprotective effects . Compounds with such structures are often evaluated for their ability to protect neuronal cells from degeneration in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Synthetic Route Example

A typical synthetic route might involve:

- Reacting thiazole derivatives with pyrrole under acidic conditions.

- Coupling the resulting intermediate with piperazine derivatives.

- Purifying the final product through chromatography.

Study 1: Antimicrobial Evaluation

In a study examining the antimicrobial efficacy of related compounds, several derivatives were synthesized and tested against common bacterial strains. Results indicated that specific modifications to the thiazole and piperazine components enhanced antibacterial activity significantly compared to standard antibiotics .

Study 2: Anticancer Activity Assessment

Another research effort focused on evaluating the anticancer properties of similar compounds against breast cancer cell lines. The study found that certain derivatives induced significant apoptosis in cancer cells at low concentrations, suggesting their potential as lead compounds in cancer therapy .

Comparison with Similar Compounds

(a) Thienothiophene-Bis-Pyrazole Methanone (Compound 7b, )

- Structure: [(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone]

- Key Features: Two pyrazole rings linked via methanone to a dimethyl-thienothiophene core.

- Synthesis: Condensation of bis-enaminones with 5-amino-3-phenylpyrazole in DMF/EtOH under reflux with piperidine catalysis .

- Physicochemical Data :

Comparison: Unlike the target compound, 7b lacks a piperazine spacer and pyridazine ring.

(b) Thiophen-2-yl-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21, )

- Structure: Thiophene linked via methanone to a piperazine ring substituted with a trifluoromethylphenyl group.

- Key Features : Piperazine-thiophene scaffold with a CF₃ group for enhanced lipophilicity.

- Synthesis : Suzuki coupling or nucleophilic substitution to attach the trifluoromethylphenyl group to piperazine .

Comparison: Both compounds share a piperazine-methanone-thiophene backbone. However, the target’s pyridazine ring introduces additional hydrogen-bonding sites, which could improve target selectivity compared to the CF₃-substituted aryl group in Compound 21 .

(c) 1-(4-Chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-ylmethanone ()

- Structure: Pyrazole-thiophene methanone with a chlorophenyl substituent.

- Key Features : Chlorine enhances lipophilicity; hydroxy and phenyl groups provide steric bulk.

- Physicochemical Data: Molecular weight: 380.84 g/mol Melting point: 275°C IR peaks: 3200 cm⁻¹ (NH) Crystal Monoclinic P21/c, Z = 4 .

Comparison : The absence of a piperazine or pyridazine system simplifies this structure compared to the target compound. The chlorine atom may improve bioavailability, but the target’s pyridazine-thiophene system likely offers broader pharmacophore diversity for multi-target interactions .

Physicochemical and Spectroscopic Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.